molecular formula C10H20ClNO2 B1429899 Methyl 2-aminocyclooctane-1-carboxylate hydrochloride CAS No. 1384431-18-8

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride

Cat. No.: B1429899
CAS No.: 1384431-18-8
M. Wt: 221.72 g/mol
InChI Key: GEGCJDINFDQDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is an organic compound with a unique structure that includes a cyclooctane ring

Properties

IUPAC Name

methyl 2-aminocyclooctane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGCJDINFDQDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclooctanone with methylamine, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is a compound with significant applications in various scientific research fields, particularly in medicinal chemistry and organic synthesis . This compound, a cyclic β-amino acid derivative, has garnered interest due to its diverse biological activities and its potential as a building block in drug research .

Scientific Research Applications

Medicinal Chemistry: Cyclic β-amino acids, including this compound, have been used in peptide design to create mixed peptides that retain biological activities . They are also valuable as potential pharmacons, demonstrating antibiotic and antifungal activities . The incorporation of β-amino acids into peptides can modify their conformational properties and enhance their stability against enzymatic degradation, making them attractive candidates for drug development .

Organic Synthesis: this compound serves as a starting material for synthesizing various heterocycles, polymers, and natural product analogs . For example, it can be used in synthesizing substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives . These compounds are essential building blocks in creating complex molecules with potential biological applications .

Deprotection Strategies: In synthetic organic transformations, the selective deprotection of functional groups is crucial. This compound can be used to study and optimize deprotection methods, such as the mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol . Understanding these deprotection strategies is vital for synthesizing complex molecules with high yields and selectivity .

Cosmetic Product Development: While not a direct application, amino acid derivatives, in general, play a role in cosmetic product development. They contribute to the formulation of stable, safe, and effective cosmetic products . Experimental design techniques can optimize the formulation process, and amino acids and their derivatives can influence the moisturizing and sensory properties of topical formulations .

Mechanism of Action

The mechanism of action of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminocyclopentane-1-carboxylate hydrochloride
  • Methyl 2-aminocyclohexane-1-carboxylate hydrochloride

Uniqueness

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is unique due to its larger cyclooctane ring, which imparts different chemical and physical properties compared to its smaller-ring analogs. This structural difference can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Biological Activity

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of the Compound

This compound is characterized by its unique cyclooctane ring structure, which influences its chemical reactivity and biological interactions. The compound is synthesized through various methods, typically involving cyclization reactions with precursors such as cyclooctanone and methylamine, followed by esterification and conversion to its hydrochloride form.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets in biological systems. It may modulate the activity of enzymes or receptors, affecting cellular signaling pathways and metabolic processes. Ongoing research aims to elucidate the precise mechanisms involved.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's effectiveness against Gram-positive and Gram-negative bacteria has been documented, suggesting a broad spectrum of activity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preliminary studies. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. Such properties could make it beneficial for treating conditions characterized by inflammation .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial pathogens. Results indicated significant inhibition zones in disk diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Response : Another study assessed the compound's ability to reduce inflammation in a murine model of acute inflammation. The results showed a marked decrease in edema and inflammatory markers in treated animals compared to controls.
  • Pharmacokinetics : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds can provide insights into the unique properties of this compound:

Compound NameStructure TypeBiological Activity
Methyl 2-aminocyclopentane-1-carboxylate hydrochlorideCyclopentane ringModerate antimicrobial activity
Methyl 2-aminocyclohexane-1-carboxylate hydrochlorideCyclohexane ringLimited anti-inflammatory effects
This compound Cyclooctane ring Significant antimicrobial and anti-inflammatory properties

This table illustrates that this compound may possess enhanced biological activities compared to its smaller-ring analogs due to its larger cycloalkane structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-aminocyclooctane-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminocyclooctane-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.